Tert-butyl 3-hydroxytetradecanoate
Description
Tert-butyl 3-hydroxytetradecanoate (CAS: N/A) is a synthetic ester derivative of 3-hydroxytetradecanoic acid, where the hydroxyl group of the carboxylic acid is replaced by a tert-butyl ester moiety. This compound is primarily utilized in organic synthesis and pharmaceutical research, particularly in the development of lipid A analogs for self-adjuvanting cancer vaccines . Its tert-butyl group enhances steric protection, improving stability during chemical reactions . While 3-hydroxytetradecanoic acid derivatives are naturally found in microbial polyhydroxyalkanoates (PHAs), the tert-butyl ester form is predominantly synthetic, emphasizing its role as a controlled intermediate in laboratory settings .
Properties
CAS No. |
88271-09-4 |
|---|---|
Molecular Formula |
C18H36O3 |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
tert-butyl 3-hydroxytetradecanoate |
InChI |
InChI=1S/C18H36O3/c1-5-6-7-8-9-10-11-12-13-14-16(19)15-17(20)21-18(2,3)4/h16,19H,5-15H2,1-4H3 |
InChI Key |
YZKBUDROMWIDFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Structural Features
- Tert-butyl 3-hydroxytetradecanoate: Contains a 14-carbon chain with a hydroxyl group at position 3 and a tert-butyl ester at the carboxyl terminus. The tert-butyl group (C₄H₉) introduces steric bulk, influencing reactivity and solubility .
- Methyl 3-hydroxytetradecanoate: Features a methyl ester (C₁H₃) instead of tert-butyl. This simpler ester is commonly identified in bacterial PHAs via FTIR, with characteristic C=O stretching at 1,733 cm⁻¹ and O-H stretching at 3,437 cm⁻¹ .
- 3-Hydroxytetradecanoic acid: The free acid form, lacking an ester group, is a minor component in PHAs from Pseudomonas putida and Fusobacterium species .
Table 1: Functional Group Comparison
This compound
Synthesized via reduction of a sulfated intermediate (S4) using NaBH₄ in DMF, followed by column chromatography purification. The tert-butyl group is retained to protect the ester during subsequent reactions, as demonstrated in lipid A analog synthesis .
Methyl 3-Hydroxytetradecanoate
Produced naturally by Pseudomonas aeruginosa during PHA biosynthesis. Commercially available as a high-purity standard (98%) for analytical applications .
3-Hydroxytetradecanoic Acid
A trace component in medium-chain-length PHAs (mcl-PHAs), constituting <5% of monomers in P. putida grown on gluconate . Its low abundance contrasts with more prevalent monomers like 3-hydroxyoctanoate (C8) and 3-hydroxydecanoate (C10) .
Stability and Handling Considerations
Tert-butyl esters generally require stringent storage conditions (dry, inert atmosphere) to prevent hydrolysis, unlike methyl esters, which are more stable .
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